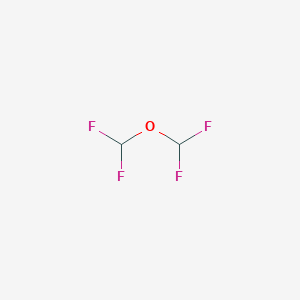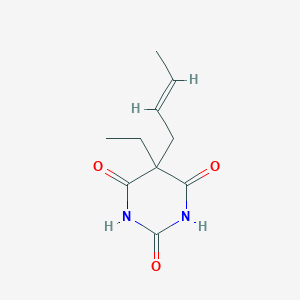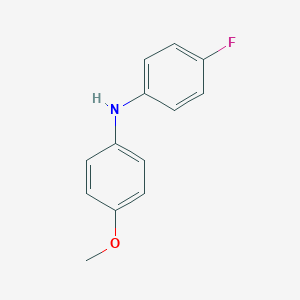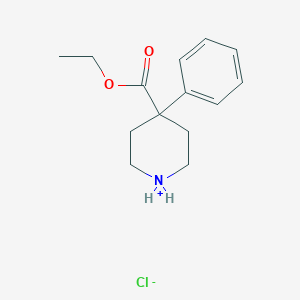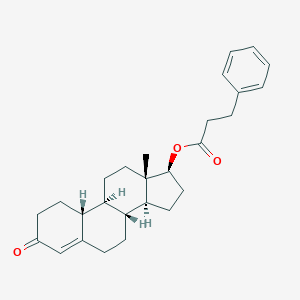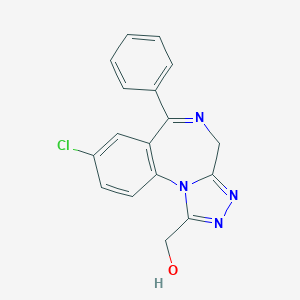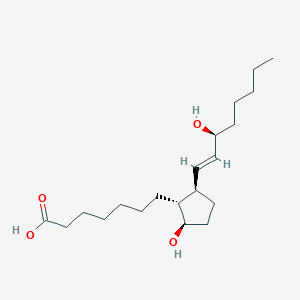
11-Deoxy prostaglandin F1beta
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
11-Deoxy prostaglandin F1beta has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of prostaglandins.
Biology: Investigated for its role in cellular signaling and regulation of physiological processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-tumor, and anti-diabetic properties.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds.
Wirkmechanismus
Target of Action
11-Deoxy Prostaglandin F1beta, also known as 9R,15S-dihydroxy-13E-prostaenoic acid or 11-deoxy-PGF1b, is a synthetic analog of PGF1β . The primary targets of this compound are the receptors that respond to prostaglandins, which play a crucial role in various physiological processes.
Mode of Action
The compound interacts with its targets by binding to the prostaglandin receptors, leading to a series of biochemical reactions. In contrast to PGF2α and PGF1α, 11-deoxy PGF1β exhibits vasodepressor and bronchodilator activities . This means it can cause blood vessels to dilate (vasodepressor activity) and airways to widen (bronchodilator activity), which can lower blood pressure and improve breathing respectively.
Biochemical Pathways
The compound is involved in the prostanoid metabolic pathway, which includes the synthesis of prostaglandins, prostacyclins, and thromboxanes . These are signaling molecules derived from arachidonic acid and are involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation of the inflammatory response, the resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .
Result of Action
The molecular and cellular effects of this compound’s action include the dilation of blood vessels and the widening of airways, leading to lowered blood pressure and improved breathing . These effects can be beneficial in conditions such as hypertension and asthma.
Biochemische Analyse
Biochemical Properties
11-Deoxy Prostaglandin F1beta plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the cyclooxygenase pathway , which is crucial for the metabolism of arachidonic acid .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it was found to be a specific anti-tumor metabolite in mice treated with Selenium-rich royal jelly .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can inhibit the expression of PI3K and phosphorylation of AKT, induce cell apoptosis through the activation of caspase-9 and caspase-3, and regulate Bcl-2/Bax expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It exhibits vasodepressor and bronchodilator activities in guinea pigs at a dose of 500 µg/kg . More detailed studies on dosage effects, including threshold effects and toxic or adverse effects at high doses, are needed.
Metabolic Pathways
This compound is involved in the cyclooxygenase pathway , a metabolic pathway that involves various enzymes and cofactors. This pathway is crucial for the metabolism of arachidonic acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-Deoxy prostaglandin F1beta typically involves the cyclooxygenase pathway of arachidonic acid metabolism. The process begins with the conversion of arachidonic acid to prostaglandin H2 (PGH2) via the action of cyclooxygenase enzymes. PGH2 is then further metabolized to produce various prostaglandins, including this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar pathways as described above. The process is optimized for yield and purity, ensuring that the final product meets the required standards for research and therapeutic applications.
Analyse Chemischer Reaktionen
Types of Reactions
11-Deoxy prostaglandin F1beta undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydroxy derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prostaglandin F1α: Another member of the prostaglandin family with similar biological activities.
Prostaglandin E2: Known for its role in inflammation and pain modulation.
Prostaglandin D2: Involved in allergic responses and sleep regulation.
Uniqueness
11-Deoxy prostaglandin F1beta is unique due to its specific stereochemistry and biological activities. Its anti-inflammatory, anti-tumor, and anti-diabetic effects make it a valuable compound for research and therapeutic applications.
Eigenschaften
IUPAC Name |
7-[(1R,2R,5R)-2-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,16-19,21-22H,2-11,13,15H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBPXYQCXNOTFK-JLNUFZAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1CCC(C1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1CC[C@H]([C@@H]1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001210018 | |
| Record name | Prost-13-en-1-oic acid, 9,15-dihydroxy-, (9β,13E,15S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001210018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37785-99-2 | |
| Record name | Prost-13-en-1-oic acid, 9,15-dihydroxy-, (9β,13E,15S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37785-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prost-13-en-1-oic acid, 9,15-dihydroxy-, (9β,13E,15S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001210018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


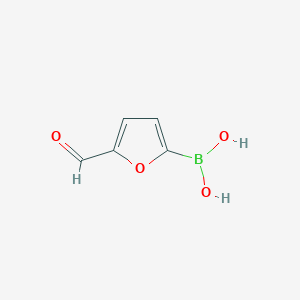

![Cyclohepta[c]thiophen-6-one](/img/structure/B159149.png)
![[2,2'-Bipyridine]-5-carboxylic acid](/img/structure/B159150.png)


